molecular formula C16H15N3S B1676672 3-[(4-Methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole

3-[(4-Methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole

Cat. No.: B1676672
M. Wt: 281.4 g/mol
InChI Key: JAVBFNWBMPZICK-UHFFFAOYSA-N
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Description

MLS000536924 is a synthetic organic compound that functions as a potent and selective inhibitor of human epithelial 15-lipoxygenase-2 (15-LOX-2). This enzyme is involved in the hydroperoxidation of polyunsaturated fatty acids, which plays a crucial role in various biological processes, including inflammation and cancer progression .

Preparation Methods

The synthesis of MLS000536924 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:

Chemical Reactions Analysis

MLS000536924 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

MLS000536924 has several scientific research applications, including:

Mechanism of Action

MLS000536924 exerts its effects by competitively inhibiting the activity of 15-lipoxygenase-2. The compound binds to the active site of the enzyme, preventing the hydroperoxidation of polyunsaturated fatty acids. This inhibition disrupts the production of hydroxyeicosatetraenoic acids, which are important signaling molecules in various biological processes. The molecular targets and pathways involved include the arachidonic acid pathway and the regulation of inflammatory responses .

Comparison with Similar Compounds

MLS000536924 is unique in its high selectivity and potency as a 15-LOX-2 inhibitor. Similar compounds include:

These compounds highlight the diversity of inhibitors targeting 15-LOX-2, each with unique structural and functional properties.

Properties

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-1-phenyl-1,2,4-triazole

InChI

InChI=1S/C16H15N3S/c1-13-7-9-14(10-8-13)11-20-16-17-12-19(18-16)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3

InChI Key

JAVBFNWBMPZICK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CSC2=NN(C=N2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN(C=N2)C3=CC=CC=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MLS000536924;  MLS-000536924;  MLS 000536924; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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